Echinacoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

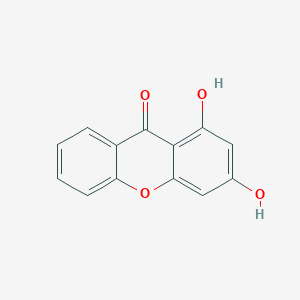

Echinacoside is an oligosaccharide.

This compound is a phenylethanoid glycoside isolated from Echinacea angustifolia in 1950, and currently being investigated for the treatment of Parkinson's, Alzheimer's, atherosclerosis, osteoporosis, acute colitis, wound treatment, and hepatitis. This compound has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions.

This compound is a natural product found in Jasminum mesnyi, Echinacea angustifolia, and other organisms with data available.

科学研究应用

神经保护作用

ECH因其神经保护特性而闻名,特别是在治疗帕金森病和阿尔茨海默病等神经系统疾病方面 . 它抑制神经细胞系的凋亡,这可能对治疗涉及神经退行性变的疾病有益 .

心血管健康

研究表明,ECH可以具有显着的心血管益处。 它与改善心脏功能有关,这对于治疗心脏相关疾病至关重要 .

抗衰老作用

ECH表现出潜在的抗衰老活性。 它的抗氧化特性可能有助于减少衰老迹象,并可用于针对长寿和与年龄相关的疾病的治疗 .

代谢综合征预防

有证据表明,ECH可能在预防肥胖引起的糖尿病和代谢综合征方面发挥作用。 它已显示出降低高脂血症和高血糖症的作用,而高脂血症和高血糖症是代谢健康的关键因素 .

癌症研究

ECH已被确定具有抗癌活性。 虽然确切的机制仍在研究中,但它在癌症治疗中的应用是一个很有希望的研究领域 .

伤口愈合

由于其抗炎特性,ECH正在被研究其在伤口治疗中的疗效。 它可能在应用于伤口时促进愈合和恢复 .

骨质疏松症治疗

ECH可能对骨质疏松症的治疗有益。 它抑制骨吸收的潜力使其成为骨骼健康管理方面进一步研究的候选者 .

肝炎管理

研究表明,ECH可用于治疗肝炎。 它的保肝作用可能使其成为管理肝脏疾病的宝贵组成部分 .

作用机制

Target of Action

Echinacoside (ECH) is a natural phenylethanoid glycoside found in Cistanche tubulosa . It has been shown to interact with several targets, including the Growth Hormone Secretagogue Receptor Type 1 (GHSR) and the Androgen Receptor . These receptors play crucial roles in various biological processes, including growth hormone regulation and androgen-dependent physiological functions .

Mode of Action

ECH exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), and regulating autophagy . It promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulating the release of mitochondrial apoptotic factors, participating in the regulation of apoptosis, and promoting cell survival .

Biochemical Pathways

ECH has been found to modulate several biochemical pathways. It has been reported to activate the Nrf2/PPARγ signaling pathway, which plays a critical role in cellular antioxidant response and lipid metabolism . In addition, ECH has been shown to inhibit the PI3K/AKT pathway, which is involved in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

ECH is known to have poor bioavailability in its prototype form . Animal studies suggest an oral bioavailability of 083% . The metabolism of ECH has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-glucuronosyltransferases and sulfotransferases .

Result of Action

The molecular and cellular effects of ECH’s action are diverse and depend on the specific context. For instance, in the context of neurodegenerative diseases, ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy . In the context of ovarian cancer, ECH has been shown to reduce the proliferation, migration, and angiogenesis of ovarian cancer cells, while promoting apoptosis .

生化分析

Biochemical Properties

Echinacoside has been found to interact with various biomolecules, playing a significant role in biochemical reactions. It has been reported to inhibit the Wnt/β-catenin signaling pathway and activate Trk receptors and their downstream signaling pathways . These interactions contribute to its wide range of physiological effects, such as antioxidation, neuroprotection, anti-inflammatory, and immunoregulation .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. For instance, it inhibits the proliferation, invasion, and migration of Huh7 and HepG2 cells in a dose- and time-dependent manner . Moreover, it promotes cell survival by inhibiting the permeability of the outer mitochondrial membrane, regulates the release of mitochondrial apoptotic factors, participates in the regulation of apoptosis, and promotes cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to trigger DAF-16 nuclear localization and upregulate two of its downstream targets, sod-3 and hsp-16.2 . Furthermore, this compound promotes the activation of the TGF-β1/Smad signaling pathway and increases the expression levels of Bax/Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exert changes over time. For instance, it has been found to extend the lifespan of worms and increase their survival under oxidative stress . Levels of intracellular reactive oxygen species and fat accumulation were also significantly suppressed by this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, experimental mice treated with three different doses of this compound (20, 30, or 40 mg/kg) showed significant improvements in behavior and stress tolerance .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that reactive oxygen species scavenging, dietary restriction, and insulin/insulin-like growth factor signaling pathways could be partly involved in this compound-mediated lifespan extension .

Transport and Distribution

It has been suggested that this compound can enter the brain and elicit neuroprotection .

Subcellular Localization

It has been found to modulate the nuclear localization and transcriptional activities of DAF-16, a transcription factor .

属性

Key on ui mechanism of action |

The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways. |

|---|---|

CAS 编号 |

82854-37-3 |

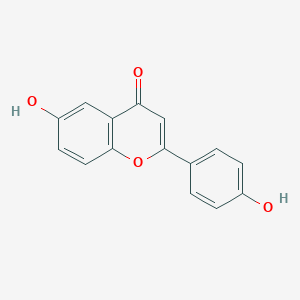

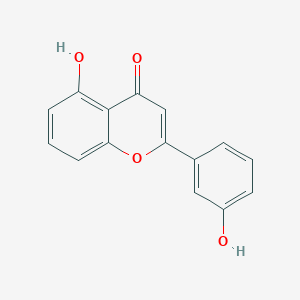

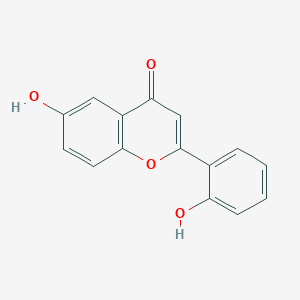

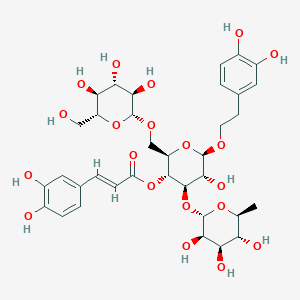

分子式 |

C35H46O20 |

分子量 |

786.7 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 |

InChI 键 |

FSBUXLDOLNLABB-WZJPPVJYSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Key on ui other cas no. |

82854-37-3 |

同义词 |

2-(3,4-Dihydroxyphenyl)ethyl 4-(3-(3,4-dihydroxyphenyl)-2-propenoate)-3-O-(b-D-glucopyranose)-6-O-(a-L-rhamnopyranose)-b-D-glucopyranoside |

产品来源 |

United States |

Q1: What are the primary molecular targets of echinacoside?

A1: this compound interacts with various molecular targets, including:

- Trk receptors: this compound activates TrkA and TrkB receptors, promoting neuronal survival and function. [] This interaction triggers downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroprotection against toxins like rotenone. []

- Ghrelin receptor: this compound potentially stimulates growth hormone secretion by activating the ghrelin receptor. [] Molecular modeling suggests a favorable interaction between this compound and the receptor's binding pocket. []

- Inflammatory pathways: this compound exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [, ] It also suppresses the activation of the MKK6/MK2 signaling pathway, contributing to its anti-fibrotic activity. []

Q2: How does this compound influence oxidative stress?

A2: this compound demonstrates potent antioxidant activity through multiple mechanisms:

- ROS scavenging: It directly scavenges reactive oxygen species (ROS), mitigating oxidative damage. []

- Antioxidant enzyme activation: this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the cellular defense against oxidative stress. []

- Nrf2 activation: this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and further enhancing cellular antioxidant capacity. []

Q3: What are the downstream effects of this compound on cell survival and death?

A3: this compound influences cell survival and death pathways through:

- Anti-apoptotic effects: It inhibits apoptosis by reducing caspase-3 activity, preserving mitochondrial membrane potential, and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bcl-2. [, ]

- Autophagy modulation: this compound can regulate autophagy, a cellular process for degrading and recycling cellular components, via the mTOR signaling pathway. [] This modulation contributes to the clearance of misfolded proteins like α-synuclein, implicated in Parkinson's disease. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C35H46O20 and a molecular weight of 786.7 g/mol.

Q5: Are there any specific spectroscopic data available for this compound?

A5: While the provided research papers do not provide detailed spectroscopic data, Fourier transform infrared (FTIR) spectroscopy has been employed to analyze this compound in herbal extracts. [] FTIR spectra reveal characteristic absorption bands corresponding to specific functional groups present in this compound, aiding in its identification and quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。